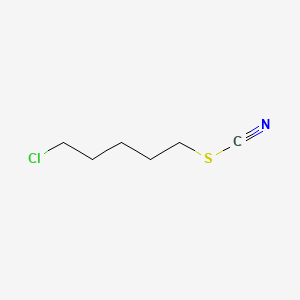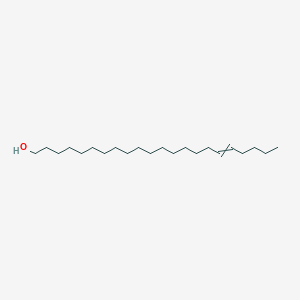
Docos-17-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docos-17-en-1-ol is a long-chain fatty alcohol with the molecular formula C22H44O It is a member of the fatty alcohol family, characterized by a long hydrocarbon chain with a terminal hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
Docos-17-en-1-ol can be synthesized through the reduction of corresponding fatty acids or esters. One common method involves the hydrogenation of docosenoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of natural fats and oils, followed by hydrogenation. The process involves the saponification of triglycerides to release free fatty acids, which are then hydrogenated to yield the desired fatty alcohol. This method is cost-effective and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Docos-17-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to yield docosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for the reduction of the double bond.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Docos-17-enal or docos-17-enoic acid.
Reduction: Docosanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
科学的研究の応用
Docos-17-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the metabolism and function of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
作用機序
The mechanism of action of docos-17-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Docos-13-en-1-ol: Another long-chain fatty alcohol with a double bond at the 13th carbon.
Eicos-15-en-1-ol: A fatty alcohol with a shorter chain length and a double bond at the 15th carbon.
Erucyl alcohol: A similar compound with a double bond at the 13th carbon but with a different chain length.
Uniqueness
Docos-17-en-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These characteristics make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
特性
CAS番号 |
62803-22-9 |
|---|---|
分子式 |
C22H44O |
分子量 |
324.6 g/mol |
IUPAC名 |
docos-17-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h5-6,23H,2-4,7-22H2,1H3 |
InChIキー |
UYNVGYWDQJIQFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


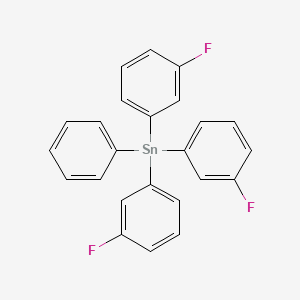

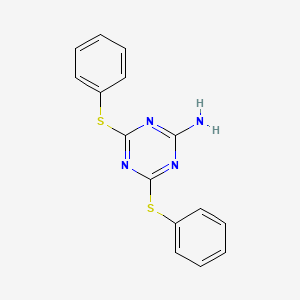
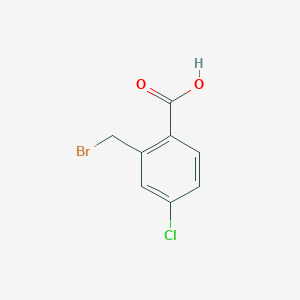
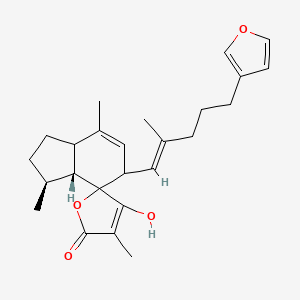
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
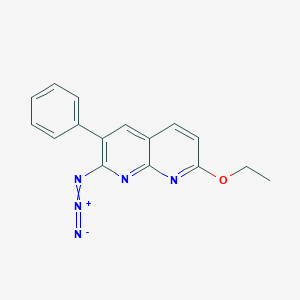
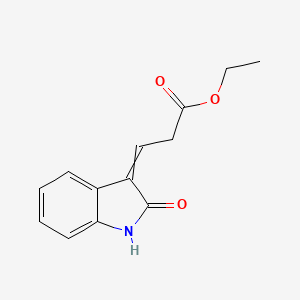
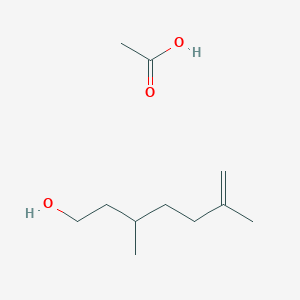
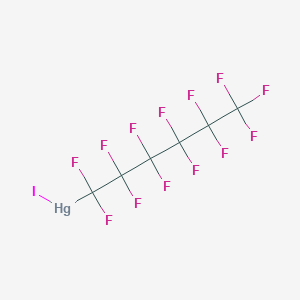
![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
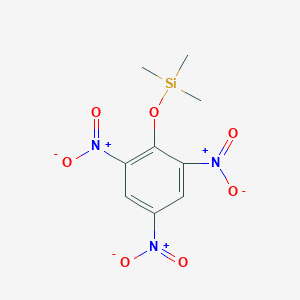
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
